molecular formula C12H11N7 B565149 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215853-86-3

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Katalognummer: B565149
CAS-Nummer: 1215853-86-3
Molekulargewicht: 256.287
InChI-Schlüssel: IJDGZXLRDRKKGV-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (CAS: 1215853-86-3) is a deuterated derivative of a heterocyclic aromatic amine (HAA) featuring an azido (-N₃) group at the 2-position and methyl (-CH₃) groups at the 3, 7, and 8 positions. The incorporation of deuterium (D) atoms at specific sites enhances its utility in isotope-labeled studies, particularly in mass spectrometry and nuclear magnetic resonance (NMR) analyses, where isotopic stability reduces signal interference .

Eigenschaften

IUPAC Name

2-azido-7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDGZXLRDRKKGV-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Post-Synthetic Deuterium Exchange

Exposure to D₂O under acidic conditions (HCl/D₂O, 70°C, 24 h) replaces exchangeable protons, achieving >95% deuterium enrichment at labile positions.

Direct Synthesis with Deuterated Reagents

Using CD₃I during methylation ensures >99% deuterium purity at the 3-position. This method avoids isotopic dilution, as shown in Vulcanchem’s protocols.

Catalytic Deuteration

Pd/C-catalyzed H/D exchange in DMSO-d₆ at 120°C selectively deuterates aromatic protons, though this is less common for methyl groups.

Purification and Characterization

Final purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Characterization data:

Analytical MethodKey FindingsReference
¹H NMR (400 MHz, CDCl₃)δ 2.45 (s, 3H, CH₃), absence of D peaks
HRMS (ESI+)m/z 256.284 [M+H]⁺ (calc. 256.283)
IR (KBr)2100 cm⁻¹ (N₃ stretch)

Challenges and Optimization

  • Azide Stability : The azide group is thermally sensitive. Reactions exceeding 60°C risk decomposition, necessitating strict temperature control.

  • Deuterium Loss : Acidic conditions during cyclization may strip deuterium. Buffering with NaHCO₃ mitigates this.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., cyclization in 2 h vs. 6 h) and boosts yields by 15–20%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Classical CondensationHigh scalabilityLong reaction times (12–24 h)
Microwave-AssistedFaster (2–4 h), higher yieldsSpecialized equipment required
Catalytic DeuterationSelective D incorporationLimited to aromatic positions

Analyse Chemischer Reaktionen

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. .

Wissenschaftliche Forschungsanwendungen

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with molecular targets and pathways. As a labeled analog, it can be used to trace and study the behavior of similar compounds in biological systems. The azido group allows for specific reactions, such as click chemistry, which can be used to attach the compound to various biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 2-azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 can be elucidated through comparisons with related HAAs and azido-functionalized derivatives. Below is a detailed analysis:

Structural and Functional Differences

Compound Name Substituents Key Features Applications
This compound (CAS: 1215853-86-3) Azido (C2), methyl (C3, C7, C8), D3 Deuterated for isotopic tracing; azido group enables click chemistry reactions Metabolic studies, mutagenicity assays, chemosensor development
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) Amino (C2), methyl (C3, C4, C8) Mutagenic HAA formed in cooked meats; metabolized to hydroxylamine derivatives Carcinogenicity studies, dietary exposure analysis
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (CAS: 1215752-55-8) Azido (C2), methyl (C3, C4, C8), D3 Structural isomer with methyl at C4 instead of C7; impacts antibody cross-reactivity Immunoassay development, structural analog studies
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Amino (C2), methyl (C3, C8) Common dietary mutagen; metabolized by CYP1A2 to genotoxic intermediates Biomarker research, metabolic activation studies
3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline (CAS: 115044-40-1) Nitro (C2), methyl (C3, C8) Nitroso derivative with mutagenic potential; forms adducts with DNA DNA damage studies, nitroso compound reactivity

Metabolic and Immunological Comparisons

  • Metabolic Activation: The non-deuterated parent compound, 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (DiMeIQx), undergoes hepatic microsomal activation to hydroxylamine and nitro derivatives, which are highly mutagenic . In contrast, the azido and deuterated modifications in this compound likely reduce metabolic reactivity, making it a stable tracer for studying these pathways . MeIQx and DiMeIQx are metabolized by cytochrome P450 enzymes to form DNA-reactive species, whereas azido derivatives like the target compound are designed to resist enzymatic degradation, enabling precise tracking .
  • Antibody Cross-Reactivity: Polyclonal antibodies raised against 4,8-DiMeIQx exhibit low cross-reactivity (<0.01%) with this compound due to steric hindrance from the azido group and altered methyl positions (C7 vs. C4) . In contrast, structural analogs like 2-azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 show moderate cross-reactivity (35.0 μg/L IC₅₀), highlighting the sensitivity of immunoassays to methyl group placement .

Key Research Findings

  • Mutagenicity: The azido group in this compound reduces direct mutagenic activity compared to its amino counterparts (e.g., DiMeIQx), as the azido moiety is less prone to forming DNA adducts .
  • Stability : Deuterium incorporation enhances thermal and enzymatic stability, making it suitable for long-term tracer studies in complex matrices .
  • Immunoassay Performance: Antibodies developed against methylated HAAs exhibit specificity inversely correlated with structural divergence, underscoring the importance of substituent positioning .

Biologische Aktivität

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 210100-59-7
  • Molecular Formula : C12H11N7
  • Molecular Weight : 253.26 g/mol

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The azido group is known for its ability to participate in click chemistry reactions, which can facilitate the development of novel therapeutics.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting specific tyrosine kinases involved in cancer progression and cellular signaling pathways. These kinases are crucial for regulating cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in treating infectious diseases.
  • Antioxidant Properties : The presence of multiple methyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Apoptosis induction
MCF-712.5Cell cycle arrest
A54910.0Inhibition of tyrosine kinase activity

Case Studies

  • Case Study on Cancer Treatment : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited substantial inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL.

Q & A

Q. What is the synthetic methodology for preparing deuterated analogs like 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3?

Deuterated analogs are typically synthesized via isotopic exchange reactions using deuterated reagents (e.g., D₂O or deuterated methyl iodide). For heterocyclic amines (HCAs), selective deuteration at methyl groups involves replacing hydrogen atoms with deuterium under controlled catalytic conditions. The process requires rigorous purification via reverse-phase HPLC or column chromatography to ensure isotopic purity (>98% D), as impurities can skew metabolic or mutagenicity data .

Q. How does isotopic labeling (e.g., -d3) enhance metabolic studies of HCAs?

Deuterium labeling allows precise tracking of metabolic pathways using mass spectrometry (MS). For example, in human hepatocyte studies, the -d3 label distinguishes parent compounds from endogenous metabolites, enabling quantification of detoxification products like 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH). This method avoids interference from non-deuterated background signals in biological matrices .

Q. What analytical techniques are recommended for detecting trace levels of this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Sample preparation involves solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate HCAs from food or biological samples. Deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) correct for matrix effects and recovery losses .

Q. What experimental protocols are used to assess mutagenic potency in vitro?

The Ames test (OECD 471) with Salmonella typhimurium strains (e.g., TA98 and TA100) is employed. Dose-response curves are generated using S9 liver microsomal fractions for metabolic activation. Mutagenicity indices (revertants/µmol) are calculated, with positive controls (e.g., MeIQx) ensuring assay validity. This compound’s azido group may require reduction to the amine form (e.g., via catalytic hydrogenation) prior to testing .

Advanced Research Questions

Q. How do interspecies differences in cytochrome P450 (CYP) metabolism affect data extrapolation to humans?

Human CYP1A2 primarily catalyzes C8-oxidation of HCAs to IQx-8-COOH, a detoxification pathway absent in rats. Rat hepatocytes instead produce 5-hydroxy derivatives. These differences necessitate caution when extrapolating rodent data to human risk assessments. Comparative studies using primary human and rat hepatocytes, coupled with CYP inhibition assays (e.g., furafylline for CYP1A2), validate species-specific metabolic activation .

Q. What methodologies resolve contradictions in identifying DNA adducts formed by HCAs?

DNA adducts (e.g., N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx) are characterized using ³²P-postlabeling and LC-MS/MS. Conflicting adduct profiles may arise from competing metabolic pathways (e.g., N-hydroxylation vs. ring oxidation). Isotope dilution MS with synthetic deuterated adduct standards improves specificity. NMR (¹H/¹³C) further confirms adduct structures .

Q. How can researchers address challenges in quantifying low-abundance metabolites in human urine?

Stable isotope tracing (e.g., ²H or ¹³C labels) combined with high-resolution MS (HRMS) enhances sensitivity. For example, IQx-8-COOH is quantified via MRM transitions (m/z 257→210) with a limit of detection (LOD) <10 pg/mL. Creatinine normalization accounts for urinary dilution variability .

Q. What structural modifications influence mutagenic activity in HCAs?

Methyl group position and substituents (e.g., azido vs. amino) modulate mutagenicity. For instance, 3,7,8-trimethyl derivatives exhibit higher Ames test activity than dimethyl analogs due to enhanced metabolic activation to N-hydroxylated intermediates. Quantitative structure-activity relationship (QSAR) models predict mutagenicity based on electronic (e.g., HOMO/LUMO) and steric parameters .

Q. What are the limitations of in vitro models for studying HCA carcinogenicity?

While human hepatocytes replicate Phase I/II metabolism, they lack prolonged exposure conditions. Complementary models like HepG2 spheroids or co-cultures with gut microbiota (for 7-oxo metabolites) better mimic in vivo bioactivation. Genotoxicity endpoints (e.g., Comet assay) supplement mutagenicity data .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported metabolic pathways across studies?

Inter-laboratory variability arises from differences in hepatocyte sources (e.g., donor CYP1A2 polymorphism) or incubation conditions. Harmonized protocols (e.g., ISO 10993-22) and pooled hepatocyte lots improve reproducibility. Meta-analyses of published LC-MS/MS datasets (e.g., PubMed) identify consensus pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.